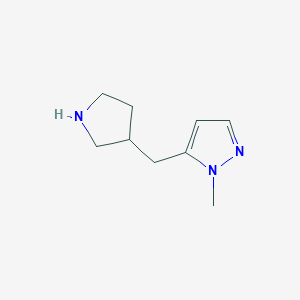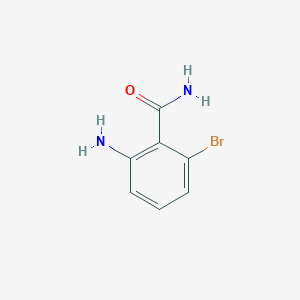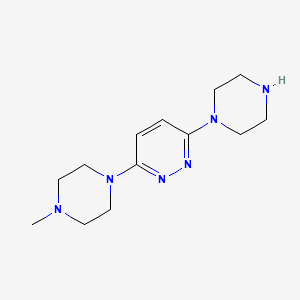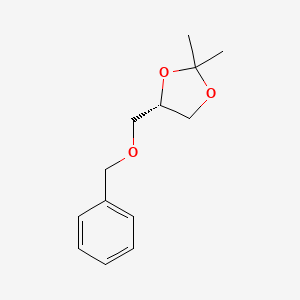![molecular formula C31H19N3O3 B2609388 (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 333351-42-1](/img/structure/B2609388.png)
(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as azo dyes . Azo dyes are a significant class of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
Synthesis Analysis
The synthesis of such compounds often involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple aromatic rings and azo groups. Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex and varied. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline produced 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione. This compound was studied using X-ray structural analysis, providing insight into its chemical structure and potential for further research applications (Aliev et al., 1997).
Antitumor Potential
A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives has been identified as a novel class of antitumor agents. These compounds selectively inhibit cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1, highlighting their potential in cancer therapy research (Tsou et al., 2009).
Photophysical Properties
Research into benzoisoquinoline-1,3-dione derivatives has demonstrated their potential as thermally activated delayed fluorescent (TADF) emitters. These compounds exhibit high quantum efficiency in red TADF devices due to the strong electron deficiency of the benzoisoquinoline-1,3-dione acceptor moiety (Yun & Lee, 2017).
Fluorescence Applications
The fluorescence properties of certain benzo[de]isoquinoline-1,3-dione derivatives have been studied for their potential in hydrogen bonding interactions and fluorescence enhancement or quenching. These properties are essential for developing fluorescent probes and sensors (Tamuly et al., 2006).
Fluorescent Probes for DTT Detection
A novel two-photon fluorescent probe based on benzo[de]isoquinoline-1,3-dione for detecting DTT (1,4-dithiothreitol) was developed, showcasing the compound's application in biological and biochemical analysis. The probe demonstrates quick response and satisfactory selectivity for DTT, with potential use in cellular imaging (Sun et al., 2018).
Electrocatalysis and Sensing
Electrochemical studies have revealed the behavior of isoquinoline derivatives on carbon nanotube surfaces, with implications for selective ion recognition and hydrogen peroxide sensing. These findings open up new avenues for developing electrochemical sensors based on such molecular frameworks (Gayathri & Kumar, 2014).
Direcciones Futuras
The future directions for research on this compound and similar compounds could involve the development of new strategies for the synthesis of isoquinoline derivatives . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Propiedades
IUPAC Name |
6-benzoyl-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N3O3/c35-29(20-8-3-1-4-9-20)25-18-19-27-28-24(25)12-7-13-26(28)30(36)34(31(27)37)23-16-14-22(15-17-23)33-32-21-10-5-2-6-11-21/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRESENKXMTVXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501041173 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333351-42-1 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide](/img/structure/B2609306.png)
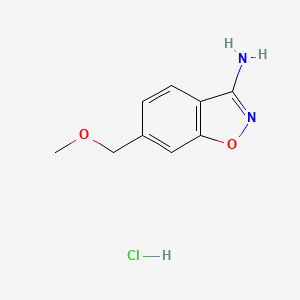

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
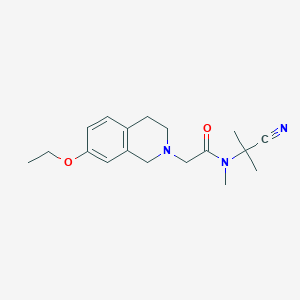
![2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
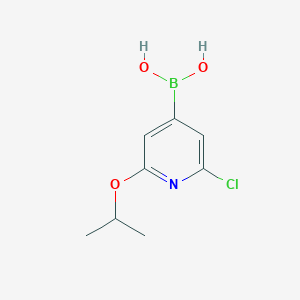
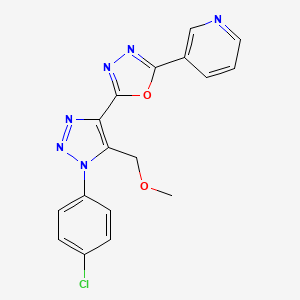
![N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2609322.png)
